molecular formula C10H8Cl6 B12664093 Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- CAS No. 73588-42-8

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)-

Katalognummer: B12664093
CAS-Nummer: 73588-42-8
Molekulargewicht: 340.9 g/mol
InChI-Schlüssel: DELZPCKTBPIBEE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is an organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is a derivative of benzene, where the hydrogen atoms are replaced by chlorine atoms and a tetrachloro-methylpropyl group. It is a colorless liquid with a distinct aromatic odor and is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- can be achieved through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with a tetrachloro-methylpropyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids .

Wissenschaftliche Forschungsanwendungen

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dichlorobenzene: Another isomer of dichlorobenzene with chlorine atoms at different positions.

    1,4-Dichlorobenzene: Similar to 1,3-dichlorobenzene but with chlorine atoms at the para positions.

    1,3,5-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.

Uniqueness

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is unique due to the presence of the tetrachloro-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

73588-42-8

Molekularformel

C10H8Cl6

Molekulargewicht

340.9 g/mol

IUPAC-Name

1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene

InChI

InChI=1S/C10H8Cl6/c1-9(13,5-10(14,15)16)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3/t9-/m0/s1

InChI-Schlüssel

DELZPCKTBPIBEE-VIFPVBQESA-N

Isomerische SMILES

C[C@](CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl

Kanonische SMILES

CC(CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.